molecular formula C5H11ClN2O2 B13601849 (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride CAS No. 1692915-48-2

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13601849
CAS No.: 1692915-48-2
M. Wt: 166.60 g/mol
InChI Key: AZPGEVGVMXTWBS-RFKZQXLXSA-N
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Description

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a chiral precursor, such as (S)-5-hydroxymethyl-2-pyrrolidinone.

    Amination: The hydroxymethyl group is converted to an amino group through a series of reactions involving reagents like ammonia or amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The amino group can undergo reduction to form primary amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: Used as a building block for the synthesis of various chiral compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Antimicrobial Agents: Potential use in the development of antimicrobial agents.

Industry:

    Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.

    Material Science: Investigated for its potential in the development of advanced materials.

Mechanism of Action

The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

    (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of an amino group.

    (S)-5-hydroxymethyl-2-pyrrolidinone: Lacks the amino group, making it less versatile in certain reactions.

    (3R,5S)-3-(dibenzylamino)-5-(hydroxymethyl)pyrrolidin-2-one: Contains a dibenzylamino group, which may alter its reactivity and applications.

Uniqueness:

    Versatility: The presence of both amino and hydroxymethyl groups makes (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride highly versatile for various chemical reactions.

    Chirality: Its chiral nature allows for specific interactions with biological molecules, making it valuable in drug development and enzyme inhibition studies.

This compound’s unique combination of functional groups and chiral centers makes it a valuable tool in both research and industrial applications.

Properties

CAS No.

1692915-48-2

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m0./s1

InChI Key

AZPGEVGVMXTWBS-RFKZQXLXSA-N

Isomeric SMILES

C1[C@H](NC(=O)[C@@H]1N)CO.Cl

Canonical SMILES

C1C(NC(=O)C1N)CO.Cl

Origin of Product

United States

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